Ethyl 4,4,4-trifluorobutyrate

Übersicht

Beschreibung

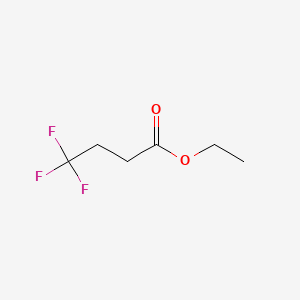

Ethyl 4,4,4-trifluorobutyrate is an ethyl ester of 4,4,4-trifluorobutyric acid. This compound is known for its utility as a spin trapping reagent used in electron spin resonance (ESR) and electron paramagnetic resonance (EPR) spectroscopy . It is a clear, colorless to pale yellow liquid with a molecular formula of C6H9F3O2 and a molecular weight of 170.13 g/mol .

Wirkmechanismus

Target of Action

Ethyl 4,4,4-trifluorobutyrate is primarily used as a spin trapping reagent in Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy . The primary targets of this compound are the free radicals generated in various chemical reactions, which are captured or “trapped” by this compound for detection and analysis .

Mode of Action

In ESR/EPR spectroscopy, this compound interacts with free radicals. The compound’s trifluorobutyrate group forms a stable complex with the free radicals, effectively “trapping” them. This allows for the detection and analysis of these otherwise short-lived and highly reactive species .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific free radicals being studied. As a spin trapping reagent, it can be used to study a wide variety of biochemical reactions involving free radicals .

Pharmacokinetics

Its metabolism and excretion would depend on the specific biochemical pathways it interacts with .

Result of Action

The primary result of this compound’s action is the formation of a stable complex with free radicals, allowing for their detection and analysis. This can provide valuable information about the biochemical reactions in which these free radicals are involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other reactive species can interfere with its ability to trap free radicals. Additionally, factors such as temperature, pH, and solvent can affect the stability and reactivity of this compound .

Biochemische Analyse

Biochemical Properties

Ethyl 4,4,4-trifluorobutyrate plays a significant role in biochemical reactions, particularly as a spin trapping reagent used in ESR/EPR spectroscopy . This compound interacts with various enzymes and proteins, facilitating the study of free radicals and other reactive species in biological systems. The nature of these interactions often involves the formation of stable adducts, which can be detected and analyzed using spectroscopic techniques.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving high-performance cathodes and stable graphite anodes, this compound has been shown to enhance capacity retention and improve discharge capacity . These effects are indicative of its potential impact on cellular energy metabolism and signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form binding interactions with enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can form protective layers on electrode surfaces, reducing intergranular cracking and limiting the dissolution of transition metal ions . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is essential for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. For example, its interaction with enzymes involved in fatty acid metabolism can lead to changes in the levels of specific metabolites, impacting energy production and storage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound are crucial for its biological activity and effectiveness in biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for understanding the precise mechanisms by which this compound exerts its effects on cellular processes .

Vorbereitungsmethoden

Ethyl 4,4,4-trifluorobutyrate can be synthesized through several methods. One common synthetic route involves the use of a Grignard reagent derived from 3-chloro-1,1,1-trifluoropropane . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran.

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Ethyl 4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 4,4,4-trifluorobutyric acid and ethanol.

Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding 4,4,4-trifluorobutanol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include acids or bases for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4,4,4-trifluorobutyrate has several scientific research applications:

Biology: The compound can be used in biochemical studies to investigate the behavior of fluorinated compounds in biological systems.

Medicine: Research into the pharmacological properties of fluorinated compounds often includes this compound as a model compound.

Industry: It is used in the development of new materials and chemicals, particularly those requiring fluorinated building blocks.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4,4,4-trifluorobutyrate is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:

Ethyl difluoroacetate: Contains two fluorine atoms instead of three.

Methyl difluoroacetate: Similar structure but with a methyl ester group.

Ethyl fluoroacetate: Contains only one fluorine atom.

These compounds differ in their fluorine content and ester groups, which affect their reactivity, stability, and applications. This compound’s three fluorine atoms make it particularly useful in studies requiring highly fluorinated compounds .

Biologische Aktivität

Ethyl 4,4,4-trifluorobutyrate (ETB) is a fluorinated organic compound with significant applications in both biochemical research and industrial chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₉F₃O₂

- Molecular Weight : 170.13 g/mol

- Physical State : Colorless liquid at room temperature

- Boiling Point : 127 °C

- Flash Point : 33 °C

The compound features a trifluoromethyl group (-CF₃) which enhances its reactivity and stability in various chemical environments. The presence of this group makes ETB a valuable building block in organic synthesis and materials science.

This compound primarily acts as a spin trapping reagent in electron spin resonance (ESR) and electron paramagnetic resonance (EPR) spectroscopy. Its mechanism involves:

- Interaction with Free Radicals : ETB forms stable complexes with free radicals, allowing for their detection and analysis. This is crucial for understanding radical-mediated biochemical reactions.

- Biochemical Pathways : The specific pathways affected by ETB depend on the type of free radicals involved. It has been shown to influence various cellular processes, including cell signaling and gene expression.

Cellular Effects

Research indicates that ETB can significantly affect cellular metabolism and signaling pathways:

- Cell Signaling : ETB influences pathways that regulate cell growth and apoptosis. Its interactions with specific enzymes can either inhibit or activate their functions.

- Gene Expression Modulation : By interacting with transcription factors, ETB can modulate the expression of genes involved in various biological processes.

Pharmacological Applications

ETB has potential applications in pharmacology due to its ability to serve as a precursor for biologically active molecules. Its role in drug development is highlighted by studies focusing on:

- Reactive Species Studies : Understanding how ETB interacts with reactive oxygen species (ROS) can provide insights into oxidative stress-related diseases.

- Material Science Applications : In battery technology, studies have shown that adding small amounts of ETB to electrolytes improves cycling stability and capacity retention in high-performance cathodes and anodes .

Research Findings and Case Studies

- Spin Trapping Studies :

- Electrochemical Performance :

- Kinetic Studies :

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | Smaller size; more reactive due to fewer carbons |

| Ethyl Perfluorobutanoate | C₄H₅F₈O₂ | Fully fluorinated; higher stability but less reactivity |

| Ethyl Fluoroacetate | C₄H₅F₂O₂ | Less fluorination; different reactivity profile |

ETB stands out due to its balance between reactivity and stability, making it suitable for diverse applications in both chemical synthesis and material science.

Eigenschaften

IUPAC Name |

ethyl 4,4,4-trifluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRZMXNNQTWAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369824 | |

| Record name | Ethyl 4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371-26-6 | |

| Record name | Ethyl 4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4,4-Trifluorobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ethyl 4,4,4-Trifluorobutyrate improve the performance of Ni-rich cathode materials in batteries?

A: While the provided abstracts don't explicitly describe the mechanism of interaction, the research suggests that this compound functions as a dual-function additive in battery systems. [] This likely means it benefits both the cathode and anode sides of the battery. Further research into the formation of a solid electrolyte interphase (SEI) and its impact on charge-discharge cycles would be needed to fully understand the interactions.

Q2: What is the atmospheric fate of this compound?

A: The kinetics of this compound's reaction with hydroxyl radicals (OH) have been studied. [] This reaction is a crucial step in understanding the compound's degradation in the atmosphere. By determining the rate constant of this reaction, researchers can estimate the atmospheric lifetime of this compound and its potential environmental impact.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.